![molecular formula C11H15Cl2N3O3 B4678311 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine](/img/structure/B4678311.png)
1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine
Overview
Description
1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine, also known as DNOP, is a chemical compound that has been widely used in scientific research for its unique properties. DNOP is a yellow crystalline powder that is soluble in organic solvents, and it has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has also been shown to disrupt the function of the mitochondrial respiratory chain, leading to the production of reactive oxygen species and cell death.
Biochemical and Physiological Effects
1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has been shown to cause oxidative stress, inflammation, and cell death in various tissues. 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has also been shown to affect neurotransmitter levels in the brain, leading to changes in behavior and cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of other compounds. Additionally, 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying cellular processes and disease mechanisms. However, one limitation of using 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine. One area of interest is the development of new compounds based on the structure of 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine, which could have novel biological activities and potential therapeutic uses. Additionally, further research is needed to fully understand the mechanism of action of 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine and its effects on cellular processes. Finally, more studies are needed to determine the safety and toxicity of 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine, which could inform its use in future research and potential therapeutic applications.
Conclusion
1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine is a unique chemical compound that has been widely used in scientific research for its unique properties. It can be synthesized relatively easily and has a variety of applications in the synthesis of other compounds, as well as in the study of cellular processes and disease mechanisms. While the mechanism of action of 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Despite its potential toxicity, 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine remains a valuable tool for scientific research, and there are many potential future directions for research involving this compound.
Scientific Research Applications
1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has been used in a variety of scientific research applications. One of the most common uses of 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine is as a reagent in the synthesis of other compounds. 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has also been used as a starting material for the synthesis of various biologically active compounds, including antiviral and anticancer agents. Additionally, 1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine has been used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.
properties
IUPAC Name |
(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3O3/c12-8(10(13)15-5-2-1-3-6-15)9(16(17)18)11-14-4-7-19-11/h14H,1-7H2/b10-8+,11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFKHGROBBIIBI-GFULKKFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=C(C(=C2NCCO2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=C(\C(=C/2\NCCO2)\[N+](=O)[O-])/Cl)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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